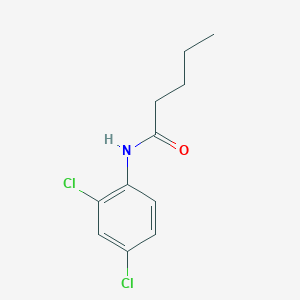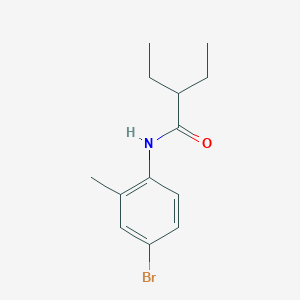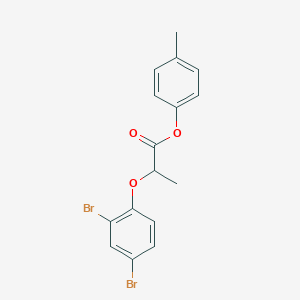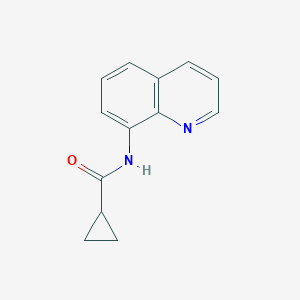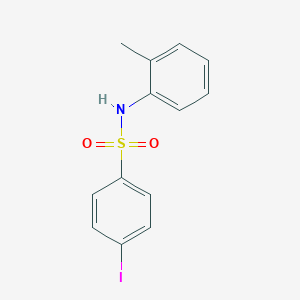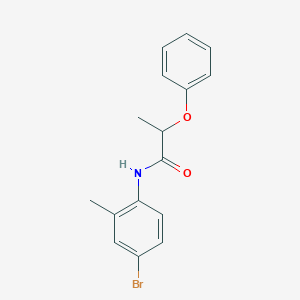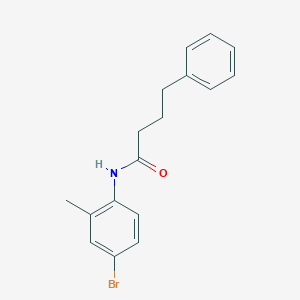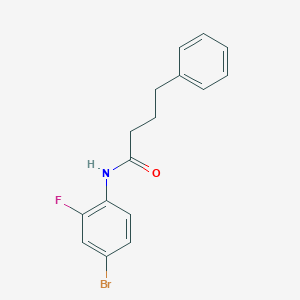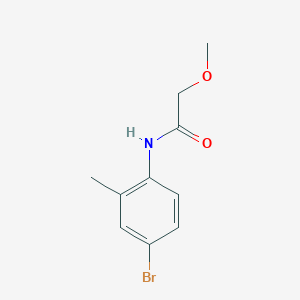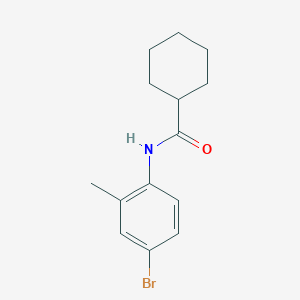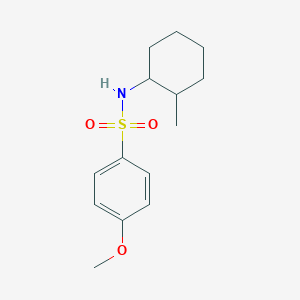![molecular formula C21H16O4 B291187 Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
Phenyl 2-[(3-methylbenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-[(3-methylbenzoyl)oxy]benzoate, also known as PMBB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PMBB is a derivative of benzophenone, a widely used organic compound in the synthesis of various pharmaceuticals and materials.
Mécanisme D'action
The mechanism of action of Phenyl 2-[(3-methylbenzoyl)oxy]benzoate involves the transfer of energy from the excited triplet state of Phenyl 2-[(3-methylbenzoyl)oxy]benzoate to other molecules, which can lead to chemical reactions. Phenyl 2-[(3-methylbenzoyl)oxy]benzoate can also interact with oxygen and generate reactive oxygen species (ROS), which can induce oxidative damage to biological molecules. The exact mechanism of Phenyl 2-[(3-methylbenzoyl)oxy]benzoate's interaction with biological systems is still being studied, but its potential applications in photodynamic therapy and imaging have been explored.
Biochemical and Physiological Effects:
Phenyl 2-[(3-methylbenzoyl)oxy]benzoate has been shown to have minimal toxicity and low phototoxicity in vitro, making it a promising candidate for use in photodynamic therapy. Phenyl 2-[(3-methylbenzoyl)oxy]benzoate has also been found to induce apoptosis in cancer cells through the generation of ROS, which can selectively kill cancer cells while sparing healthy cells. In addition, Phenyl 2-[(3-methylbenzoyl)oxy]benzoate has been shown to have potential applications in imaging and sensing due to its fluorescence properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phenyl 2-[(3-methylbenzoyl)oxy]benzoate in scientific research is its high efficiency as a triplet sensitizer, which allows for the study of photochemical processes in biological systems. Phenyl 2-[(3-methylbenzoyl)oxy]benzoate also has minimal toxicity and low phototoxicity, making it a safe and effective tool for use in photodynamic therapy. However, Phenyl 2-[(3-methylbenzoyl)oxy]benzoate's synthesis process can be time-consuming and requires the use of various reagents and solvents, which can be costly. In addition, the exact mechanism of Phenyl 2-[(3-methylbenzoyl)oxy]benzoate's interaction with biological systems is still being studied, which limits its potential applications.
Orientations Futures
There are several future directions for the use of Phenyl 2-[(3-methylbenzoyl)oxy]benzoate in scientific research. One potential application is in the development of new photodynamic therapy agents for cancer treatment. Phenyl 2-[(3-methylbenzoyl)oxy]benzoate's ability to induce apoptosis in cancer cells through the generation of ROS makes it a promising candidate for further study. In addition, Phenyl 2-[(3-methylbenzoyl)oxy]benzoate's fluorescence properties can be utilized in the development of new imaging and sensing techniques. Further research is needed to fully understand the mechanism of Phenyl 2-[(3-methylbenzoyl)oxy]benzoate's interaction with biological systems and to explore its potential applications in various fields.
Méthodes De Synthèse
Phenyl 2-[(3-methylbenzoyl)oxy]benzoate can be synthesized through a multistep process involving the reaction of 3-methylbenzoyl chloride with phenol to form 2-(3-methylbenzoyl)phenol, which is then reacted with benzoyl chloride to form Phenyl 2-[(3-methylbenzoyl)oxy]benzoate. The synthesis process requires the use of various reagents and solvents, including sodium hydroxide, hydrochloric acid, and dichloromethane. The purity and yield of Phenyl 2-[(3-methylbenzoyl)oxy]benzoate can be increased through further purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Phenyl 2-[(3-methylbenzoyl)oxy]benzoate has been found to have potential applications in various scientific research fields, including photophysics, photochemistry, and photobiology. Phenyl 2-[(3-methylbenzoyl)oxy]benzoate is a highly efficient triplet sensitizer, which means it can effectively transfer energy to other molecules and induce chemical reactions upon exposure to light. This property makes Phenyl 2-[(3-methylbenzoyl)oxy]benzoate a valuable tool in studying photochemical processes in biological systems, such as photosynthesis and DNA damage.
Propriétés
Formule moléculaire |
C21H16O4 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
phenyl 2-(3-methylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C21H16O4/c1-15-8-7-9-16(14-15)20(22)25-19-13-6-5-12-18(19)21(23)24-17-10-3-2-4-11-17/h2-14H,1H3 |
Clé InChI |
OOWLNQQNTGHQJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



